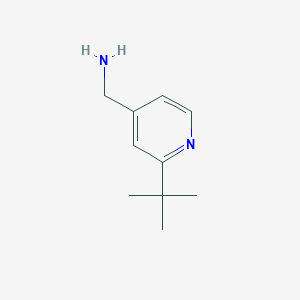
1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine is a synthetic organic compound characterized by its azetidine ring structure substituted with a diphenylmethyl group and diethylamine
Méthodes De Préparation
The synthesis of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine typically involves multiple steps, starting with the formation of the azetidine ring. One common method includes the reaction of diphenylmethyl chloride with N,N-diethylamine in the presence of a base to form the intermediate, which is then cyclized to produce the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diphenylmethyl group can be replaced by other functional groups using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(diphenylmethyl)-N,N-diethyl-3-azetidinamine involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethyl group enhances its binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(Diphenylmethyl)-N,N-diethyl-3-azetidinamine can be compared with similar compounds such as:
Diphenylmethane derivatives: These compounds share the diphenylmethyl group but differ in their ring structures and substituents.
Azetidine derivatives: Compounds with the azetidine ring but different substituents on the nitrogen atom.
N,N-diethylamine derivatives: These compounds have the diethylamine group but differ in their core structures. The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
55438-74-9 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-benzhydryl-N,N-diethylazetidin-3-amine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)19-15-22(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 |
Clé InChI |
PBCKPYQJJBCSQC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)

![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)



![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)

